molecular formula C10H8N4O2 B12677594 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide CAS No. 93299-79-7

4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide

Cat. No.: B12677594
CAS No.: 93299-79-7
M. Wt: 216.20 g/mol
InChI Key: ZKXLEOCHYVQMEJ-UHFFFAOYSA-N
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Description

4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with hydrazine derivatives, followed by cyclization with ortho esters or other suitable reagents . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This compound may also interact with DNA or RNA, affecting their function and leading to various biological effects .

Properties

CAS No.

93299-79-7

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine-1-carboxamide

InChI

InChI=1S/C10H8N4O2/c11-9(15)10-13-12-8-5-16-7-4-2-1-3-6(7)14(8)10/h1-4H,5H2,(H2,11,15)

InChI Key

ZKXLEOCHYVQMEJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=CC=CC=C3O1)C(=O)N

Origin of Product

United States

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